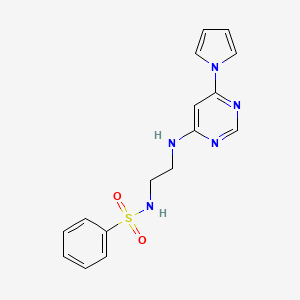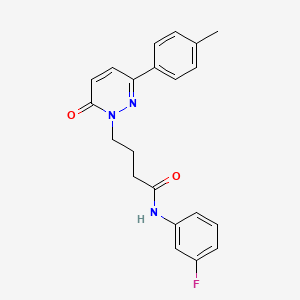
5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FMSP and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in DNA synthesis and cell division. This leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and bacteria in vitro and in vivo. It has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine in lab experiments is that it has been found to be effective against a wide range of cancer cells and bacteria. This makes it a promising candidate for the development of new drugs.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use as a drug.
Orientations Futures
There are several future directions for the study of 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine. One direction is to continue to study its potential as a cancer treatment and antibiotic. Another direction is to further elucidate its mechanism of action. This could lead to the development of more effective drugs based on this compound. Additionally, future studies could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis method for 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine involves several steps. The first step involves the reaction of 4-methylsulfonylpiperazine with 5-fluoro-2-nitrophenylpyrimidine in the presence of a base. This reaction produces 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)pyrimidine. The second step involves the reaction of the product from the first step with phenylboronic acid in the presence of a palladium catalyst. This reaction produces 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine.
Applications De Recherche Scientifique
5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. This compound has been found to have anti-cancer properties and has been studied in vitro and in vivo for its potential as a cancer treatment.
Another area of research is in the development of new antibiotics. 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine has been found to have antibacterial properties and has been studied for its potential as a new antibiotic.
Propriétés
IUPAC Name |
5-fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-23(21,22)20-9-7-19(8-10-20)15-13(16)14(17-11-18-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZTJZCTGUHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)-6-phenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2541099.png)

![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2541102.png)


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2541107.png)

![1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2541112.png)
![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)
![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)
![1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)
![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)